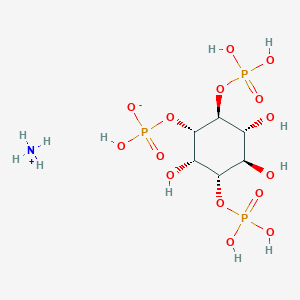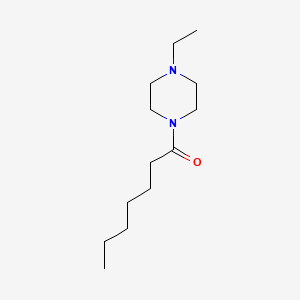
Piperazine, 1-ethyl-4-(1-oxoheptyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci): is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) typically involves the reaction of piperazine with ethylating agents and heptanoyl chloride. The process can be summarized as follows:
Ethylation: Piperazine reacts with an ethylating agent such as ethyl bromide or ethyl iodide under basic conditions to form 1-ethylpiperazine.
Acylation: The 1-ethylpiperazine is then reacted with heptanoyl chloride in the presence of a base such as triethylamine to yield Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl or oxoheptyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Piperazine: The parent compound with a simpler structure.
1-Ethylpiperazine: Lacks the oxoheptyl group.
4-(1-Oxoheptyl)piperazine: Lacks the ethyl group.
Eigenschaften
Molekularformel |
C13H26N2O |
|---|---|
Molekulargewicht |
226.36 g/mol |
IUPAC-Name |
1-(4-ethylpiperazin-1-yl)heptan-1-one |
InChI |
InChI=1S/C13H26N2O/c1-3-5-6-7-8-13(16)15-11-9-14(4-2)10-12-15/h3-12H2,1-2H3 |
InChI-Schlüssel |
NCPZWVRCVFSHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N1CCN(CC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



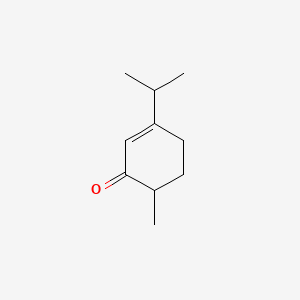
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)

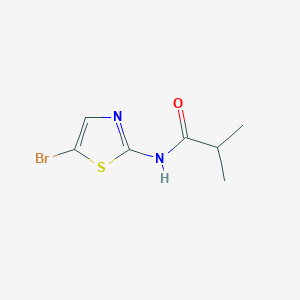

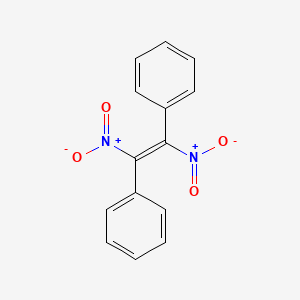
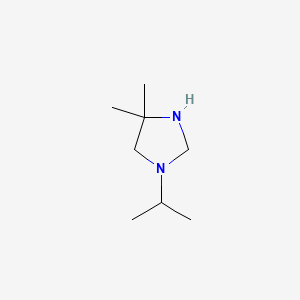

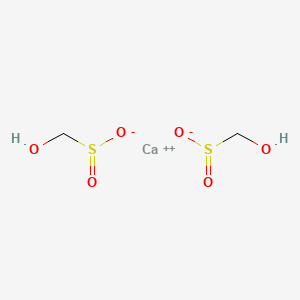
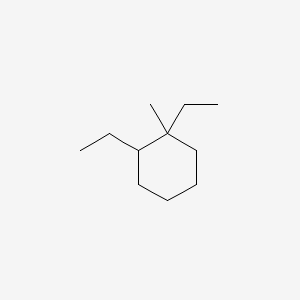
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
